5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the condensation of appropriate phenolic compounds followed by cyclization and methylation reactions . The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one .
- 5,4′-Dihydroxy-7,3′-dimethoxyflavanone .
- 3-Hydroxy-5,7,4′-trimethoxyflavone .
Uniqueness
Compared to similar compounds, 5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H20O7 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C17H20O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-5,7,11,13-14,16-19,21H,6H2,1-2H3 |
InChI Key |
RONGKFCYZYBOOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.